molecular formula C43H44ClN7O3 B12392484 PROTAC BRD3/BRD4-L degrader-2

PROTAC BRD3/BRD4-L degrader-2

Cat. No.: B12392484
M. Wt: 742.3 g/mol
InChI Key: UEPYLOKQZGRZNJ-UHFFFAOYSA-N
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Description

PROTAC BRD3/BRD4-L degrader-2 is a proteolysis-targeting chimera (PROTAC) molecule designed to selectively degrade cellular BRD3 and BRD4-L proteins. This compound has shown robust antitumor activity in various preclinical models, making it a promising candidate for cancer research .

Preparation Methods

The synthesis of PROTAC BRD3/BRD4-L degrader-2 involves the creation of a bifunctional molecule that links a ligand for the target protein (BRD3/BRD4-L) with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:

Industrial production methods for PROTACs are still under development, but they generally involve large-scale synthesis of the individual components followed by their assembly into the final product.

Chemical Reactions Analysis

PROTAC BRD3/BRD4-L degrader-2 undergoes several types of chemical reactions:

Common reagents used in these reactions include ubiquitin, E3 ligase, and various buffers to maintain the reaction conditions. The major product formed from these reactions is the degraded target protein.

Scientific Research Applications

PROTAC BRD3/BRD4-L degrader-2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of PROTAC BRD3/BRD4-L degrader-2 involves the following steps:

Comparison with Similar Compounds

PROTAC BRD3/BRD4-L degrader-2 is unique in its ability to selectively degrade both BRD3 and BRD4-L. Similar compounds include:

These compounds highlight the versatility and potential of PROTAC technology in targeting specific proteins for degradation.

Properties

Molecular Formula

C43H44ClN7O3

Molecular Weight

742.3 g/mol

IUPAC Name

3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methyl-methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C43H44ClN7O3/c1-27-47-48-40-21-18-37(45-33-16-14-32(44)15-17-33)35-24-31(13-19-38(35)51(27)40)29-11-9-28(10-12-29)25-49(2)23-4-3-6-30-7-5-8-34-36(30)26-50(43(34)54)39-20-22-41(52)46-42(39)53/h5,7-17,19,24,37,39,45H,3-4,6,18,20-23,25-26H2,1-2H3,(H,46,52,53)

InChI Key

UEPYLOKQZGRZNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)C4=CC=C(C=C4)CN(C)CCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(CC2)NC8=CC=C(C=C8)Cl

Origin of Product

United States

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